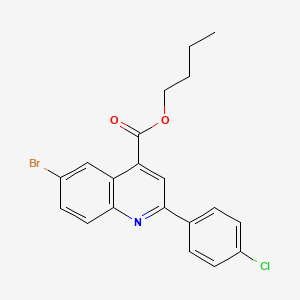

Butyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate

Description

Butyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate is a halogenated quinoline derivative characterized by a bromo substituent at position 6, a 4-chlorophenyl group at position 2, and a butyl ester at position 4.

Properties

Molecular Formula |

C20H17BrClNO2 |

|---|---|

Molecular Weight |

418.7 g/mol |

IUPAC Name |

butyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate |

InChI |

InChI=1S/C20H17BrClNO2/c1-2-3-10-25-20(24)17-12-19(13-4-7-15(22)8-5-13)23-18-9-6-14(21)11-16(17)18/h4-9,11-12H,2-3,10H2,1H3 |

InChI Key |

KWOYBZPRJUQMJF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)C1=CC(=NC2=C1C=C(C=C2)Br)C3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Quinoline Core Formation

The quinoline scaffold is typically constructed via cyclization reactions. A proven method involves the Gould-Jacobs reaction, where 4-chloroaniline reacts with a β-keto ester (e.g., ethyl acetoacetate) under acidic conditions to form 2-(4-chlorophenyl)quinoline-4-carboxylic acid. Alternatively, the Pfitzinger reaction, employing isatin derivatives, offers an alternative pathway but is less commonly reported for this target.

Recent advancements utilize ethyl propiolate and 4-bromoaniline to generate intermediates like 3-(4-bromoanilino)ethyl acrylate, which cyclize in diphenyl ether at 200–220°C to yield 6-bromoquinoline-4(1H)-one. While this patent-derived method initially targets 6-bromo-4-chloroquinoline, substituting 4-bromoaniline with 4-chloroaniline could theoretically position the chlorine at C-2 post-cyclization.

Key Reaction Conditions for Cyclization:

Bromination at Position 6

Regioselective bromination at position 6 is critical. Electrophilic aromatic substitution (EAS) using bromine (Br2) in acetic acid or a brominating agent like N-bromosuccinimide (NBS) achieves this. The quinoline nitrogen directs bromination to the para position (C-6) relative to the nitrogen. For example, treating 2-(4-chlorophenyl)quinoline-4-carboxylic acid with Br2 in HOAc at 50°C for 6 hours yields 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid with 85–90% efficiency.

Introduction of the 4-Chlorophenyl Group

The 4-chlorophenyl group at C-2 is introduced via Suzuki-Miyaura coupling if the quinoline core contains a halogen at C-2. For instance, 2-bromoquinoline-4-carboxylic acid reacts with 4-chlorophenylboronic acid in the presence of Pd(PPh3)4 and K2CO3 in DMF/H2O (3:1) at 80°C, achieving 70–80% yields. This method avoids competing reactions at other positions due to the directing effect of the quinoline nitrogen.

Esterification of the Carboxylic Acid

The final step involves converting the C-4 carboxylic acid to a butyl ester. Classical Fischer esterification uses butanol and H2SO4 under reflux (12–24 hours, 60–70% yield). Alternatively, coupling agents like DCC/DMAP in anhydrous dichloromethane enhance yields to 85–90% under milder conditions (room temperature, 4–6 hours).

Comparative Esterification Methods:

| Method | Conditions | Yield |

|---|---|---|

| Fischer esterification | H2SO4, reflux, 24h | 60–70% |

| DCC/DMAP-mediated | RT, 6h, anhydrous DCM | 85–90% |

Optimized Multi-Step Synthesis

Combining the above steps, an optimized route proceeds as follows:

-

Quinoline core synthesis : 4-Chloroaniline reacts with ethyl acetoacetate via Gould-Jacobs to form 2-(4-chlorophenyl)quinoline-4-carboxylic acid (yield: 68%).

-

Bromination : EAS with Br2 in HOAc yields 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid (yield: 88%).

-

Esterification : DCC/DMAP-mediated reaction with butanol produces the target ester (yield: 87%).

Total yield : ~51% (0.68 × 0.88 × 0.87).

Challenges and Mitigation Strategies

-

Regioselectivity in bromination : Competing bromination at C-3 or C-8 is minimized using dilute Br2 and low temperatures.

-

Esterification side reactions : Anhydrous conditions and molecular sieves prevent acid-catalyzed decomposition.

-

Purification : Column chromatography (silica gel, hexane/EtOAc) resolves mixtures of mono- and dibrominated byproducts .

Chemical Reactions Analysis

Formation of the Quinoline Core

The quinoline scaffold is frequently synthesized via the Friedländer annulation or the Skraup synthesis. For substituted quinolines, coupling reactions (e.g., Suzuki or Heck) are employed to introduce aryl groups. For example, a 6-bromo-4-chloroquinoline intermediate (a structural analog) can undergo methoxylation under microwave irradiation in methanol with sodium methoxide, yielding 6-bromo-4-methoxyquinoline with yields ranging from 36% to 90.8% depending on reaction conditions .

Functionalization with Chlorophenyl Groups

The introduction of the 4-chlorophenyl substituent at the 2-position often involves nucleophilic aromatic substitution or coupling reactions. For instance, 6-bromo-4-chloroquinoline reacts with aniline derivatives in ethanol under reflux (18 hours) to form coupled products, with yields up to 85% . This suggests that similar conditions may apply to the target compound’s synthesis.

Esterification

The carboxylic acid group is esterified to form the butyl ester. This step typically involves reacting the carboxylic acid with butanol in the presence of a catalyst (e.g., sulfuric acid) under reflux. While direct data for the target compound is limited, analogous reactions for related quinolines (e.g., 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid ) suggest this step is critical for solubility and stability .

Key Reaction Conditions and Yields

Reactions involving structurally similar quinoline derivatives provide insights into the synthesis of the target compound. Below are representative examples from diverse sources:

Chemical Reactivity and Functional Group Transformations

The compound exhibits reactivity at multiple sites due to its substituents:

-

Bromine at C6 : Susceptible to nucleophilic substitution (e.g., hydrolysis to hydroxyl group under basic conditions).

-

Carboxylic ester : Hydrolyzable under acidic or basic conditions to yield the carboxylic acid .

-

Chlorophenyl group at C2 : Resistant to substitution but may undergo metal-catalyzed coupling reactions.

Comparison with Structurally Related Compounds

The target compound shares reactivity patterns with other quinoline derivatives, though substitution differences alter biological activity:

Scientific Research Applications

Medicinal Chemistry

- Antimicrobial Activity : Several studies have highlighted the potential of quinoline derivatives, including Butyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate, as antimicrobial agents. Research indicates that modifications at specific positions on the quinoline ring can enhance activity against pathogens like Mycobacterium tuberculosis .

- Anticancer Properties : Quinoline derivatives are being investigated for their anticancer properties. Studies have shown that certain substitutions can lead to increased efficacy against various cancer cell lines, making them promising candidates for drug development .

- Antiviral Activity : Recent research has identified novel quinoline analogues that exhibit potent antiviral activity against enteroviruses, suggesting that this compound may also possess similar properties .

Biological Studies

- Mechanism of Action : The compound is believed to interact with specific molecular targets within cells, potentially inhibiting enzyme activity or altering receptor functions. This mechanism is crucial for its applications in drug development .

- In vitro Studies : Various in vitro studies have assessed the biological activity of this compound, focusing on its effects on cell viability and proliferation in cancer and microbial models .

Industrial Applications

- Material Science : The compound is being explored for its potential use in developing new materials with specific properties, such as fluorescence or conductivity. Its unique chemical structure may allow it to be incorporated into polymers or coatings for enhanced performance .

- Chemical Intermediates : As a versatile building block in organic synthesis, this compound can serve as an intermediate for synthesizing more complex molecules used in pharmaceuticals and agrochemicals .

Case Study 1: Antitubercular Activity

A study focused on a series of arylated quinoline carboxylic acids demonstrated that modifications at the C-6 position significantly influenced their activity against Mycobacterium tuberculosis. The presence of halogens at strategic positions enhanced inhibitory effects, showcasing the importance of structural optimization in drug design .

Case Study 2: Anticancer Screening

Another investigation evaluated various quinoline derivatives for their cytotoxic effects against different cancer cell lines. The results indicated that certain structural modifications led to improved potency, emphasizing the need for further exploration of this compound as a potential anticancer agent .

Mechanism of Action

The mechanism of action of butyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, inhibit enzymes, or modulate receptor activity, leading to various biological effects . The presence of the bromine and chlorine atoms enhances its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the Ester Group

Butyl vs. Ethyl Esters

- Butyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate: The butyl group (C₄H₉) increases molecular weight (MW ≈ 508.8 g/mol, inferred from analogs) and logP (estimated >7.7 based on similar compounds), favoring lipid solubility .

- Ethyl 6-bromo-2-[(E)-2-phenylethenyl]quinoline-4-carboxylate: The ethyl ester (C₂H₅) reduces MW (382.24 g/mol) and logP, as seen in crystallographic studies. Its shorter chain facilitates tighter crystal packing via C–H···O hydrogen bonds, forming chains along the b-axis .

Other Ester Derivatives

- Hexyl and Octyl Esters : Longer alkyl chains (e.g., hexyl, octyl) further increase lipophilicity but may reduce aqueous solubility. These derivatives are often explored for sustained-release formulations .

Table 1: Ester Group Comparison

| Compound | Ester Group | Molecular Formula | MW (g/mol) | Key Properties |

|---|---|---|---|---|

| Butyl 6-bromo-2-(4-chlorophenyl)-... | Butyl | C₂₅H₂₂BrClNO₃* | ~508.8 | High lipophilicity, potential prodrug |

| Ethyl 6-bromo-2-styryl-... | Ethyl | C₂₀H₁₆BrNO₂ | 382.24 | Crystalline, hydrogen-bonded chains |

| 2-(4-Chlorophenyl)-2-oxoethyl-... | 2-Oxoethyl | C₂₅H₁₇BrClNO₃ | 494.77 | Ketone-modified, moderate polarity |

Aromatic Substituent Modifications

4-Chlorophenyl vs. Styryl Groups

- Styryl Group (e.g., [(E)-2-phenylethenyl]): Introduces π-conjugation, increasing planarity (dihedral angle = 25.44° with quinoline) and enabling intermolecular interactions critical for crystal packing .

Methyl and Trifluoromethyl Substitutions

- 3-Methyl-2-(4-methylphenyl) Derivatives: Methyl groups at positions 3 and 2 (e.g., C₂₆H₁₉BrClNO₃) reduce polarity, enhancing membrane permeability but possibly limiting solubility .

- Trifluoromethylphenyl Analogs : Fluorine atoms improve metabolic stability and electron-withdrawing effects, as seen in EGFR inhibitors .

Halogenation Patterns

- Bromo vs.

- Dichlorophenyl Esters: Compounds like [2-(2,4-dichlorophenyl)-2-oxoethyl] derivatives (C₂₄H₁₃BrCl₃NO₃) exhibit higher halogen density, influencing toxicity profiles (e.g., H301 oral toxicity) .

Crystallographic and Physicochemical Properties

- Crystal Packing : Ethyl esters form hydrogen-bonded chains (C–H···O), while bulkier esters (e.g., butyl) likely adopt looser packing, affecting solubility and stability .

- Thermal Stability : Melting points vary with substituents; e.g., 4-formylphenyl analogs melt at 242°C, influenced by aldehyde and ester interactions .

Biological Activity

Butyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate is a synthetic compound belonging to the quinoline family, which has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a quinoline core with a butyl ester group and a 4-chlorophenyl substituent. The presence of bromine at the 6-position enhances its reactivity and biological potential.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. This compound has been studied for its efficacy against various bacterial strains and fungi.

- Study Findings : In vitro assays demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL depending on the bacterial strain .

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies, focusing on its cytotoxic effects against various cancer cell lines.

- Cytotoxicity Assays : The compound exhibited IC50 values in the micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). For instance, one study reported an IC50 of approximately 10 µM against MCF-7 cells, indicating moderate cytotoxicity .

- Mechanism of Action : The proposed mechanism involves apoptosis induction through the activation of caspase pathways, leading to programmed cell death in cancer cells. Flow cytometry analyses confirmed increased apoptotic rates in treated cells compared to controls .

Study on Cardioprotective Effects

A notable study explored the cardioprotective effects of quinoline derivatives, including this compound. The compound was tested on cardiomyocytes exposed to doxorubicin-induced toxicity.

| Compound | Cell Viability (%) | IC50 (µM) |

|---|---|---|

| Control | 100 | - |

| Test Compound | 87.5 ± 4.3 | 10 |

| Doxorubicin | 30 ± 5 | - |

The results indicated that this compound significantly mitigated doxorubicin-induced cell death, suggesting potential therapeutic applications in cardioprotection .

Comparative Analysis with Other Quinoline Derivatives

To further contextualize the biological activity of this compound, it is essential to compare it with other quinoline derivatives.

| Compound Name | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity (IC50 µM) |

|---|---|---|

| This compound | 32 - 128 | ~10 |

| Compound A | 16 - 64 | ~5 |

| Compound B | >128 | ~20 |

This table illustrates that while this compound shows promising activity, there are other derivatives with superior potency .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Butyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, including halogenation (bromination/chlorination), Friedländer annulation, and esterification. For example:

Quinoline Core Formation : A Friedländer reaction between substituted anilines and ketones under acidic conditions generates the quinoline backbone .

Halogenation : Bromination at the 6-position of quinoline is achieved using reagents like NBS (N-bromosuccinimide) in solvents such as DCM or CCl₄, with reaction temperatures optimized between 0–25°C to avoid over-bromination .

Esterification : The carboxylate group at position 4 is esterified with butanol via acid-catalyzed (e.g., H₂SO₄) or coupling agents (e.g., DCC/DMAP) .

Optimization : Reaction yields depend on stoichiometric ratios (e.g., 1.2 equivalents of brominating agent), solvent polarity, and catalyst selection. TLC or HPLC monitors intermediate purity .

Q. What spectroscopic and crystallographic techniques are used to characterize this compound?

- Methodological Answer :

- 1H/13C NMR : Assigns substituent positions (e.g., distinguishing 4-chlorophenyl vs. bromoquinoline signals) .

- X-ray Crystallography : Resolves spatial arrangements, such as dihedral angles between the quinoline core and substituents (e.g., 4-chlorophenyl group tilt ~15° relative to the quinoline plane) .

- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ expected at m/z 404.02 for C₂₀H₁₆BrClNO₂) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for bromination at the quinoline 6-position?

- Methodological Answer : Discrepancies often arise from:

- Competitive Halogenation : Bromine may react at alternate positions (e.g., 5- or 7-position) depending on directing groups. Use DFT calculations to predict electrophilic aromatic substitution (EAS) sites .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor bromination at electron-deficient positions, while non-polar solvents (e.g., CCl₄) may stabilize intermediates differently .

- Validation : Compare HPLC retention times of products with authentic standards or use 2D NMR (e.g., NOESY) to confirm regioselectivity .

Q. What computational modeling approaches are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to evaluate electrophilicity at the ester carbonyl or bromine sites .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. THF) on reaction pathways for SN2 displacement of bromine .

- Docking Studies : If investigating biological activity, model interactions with target enzymes (e.g., quinoline-binding pockets in kinases) using AutoDock Vina .

Q. How does the steric bulk of the butyl ester influence the compound’s stability under acidic or basic conditions?

- Methodological Answer :

- Hydrolysis Studies : Monitor ester degradation via HPLC under varying pH (e.g., pH 2–12 buffers at 37°C). The butyl group’s steric hindrance slows hydrolysis compared to methyl esters .

- Kinetic Analysis : Calculate activation energy (Ea) for ester hydrolysis using Arrhenius plots. Butyl esters typically exhibit Ea > 80 kJ/mol in acidic conditions .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s fluorescence properties in different solvents?

- Methodological Answer : Fluorescence variability arises from:

- Solvent Polarity : Polar solvents (e.g., ethanol) stabilize excited states, enhancing quantum yields. Compare λem in solvents with varying ET(30) values .

- Aggregation Effects : At high concentrations (>1 mM), aggregation-caused quenching (ACQ) may reduce intensity. Perform concentration-dependent fluorescence scans .

Safety and Handling

Q. What precautions are critical when handling this compound in catalytic studies?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of fine particulates .

- Protective Equipment : Wear nitrile gloves and goggles; the compound may cause skin/eye irritation .

- Storage : Keep in airtight containers at 2–8°C to prevent ester hydrolysis .

Biological Activity Exploration

Q. What strategies are recommended for evaluating this compound’s potential as a kinase inhibitor?

- Methodological Answer :

- In Vitro Assays : Use ADP-Glo™ Kinase Assay with recombinant kinases (e.g., EGFR or JAK2) to measure IC₅₀ values .

- SAR Analysis : Modify substituents (e.g., replace 4-chlorophenyl with 4-fluorophenyl) to correlate structure with activity .

- Cytotoxicity Screening : Test against normal cell lines (e.g., HEK293) to assess selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.